2,3-Diiodonaphthalene
Overview
Description
2,3-Diiodonaphthalene is an organic compound with the molecular formula C₁₀H₆I₂ It is a derivative of naphthalene, where two hydrogen atoms are replaced by iodine atoms at the 2 and 3 positions
Scientific Research Applications
2,3-Diiodonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
Target of Action
It is known that iodinated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
It is known that the iodine atoms in the compound can participate in various chemical reactions, potentially altering the function of target molecules . The C—I bond lengths in 2,3-Diiodonaphthalene are slightly shorter than those in its 1,8-diiodonaphthalene isomer, which can be attributed to strain relief in the latter .
Biochemical Pathways
Iodinated compounds can influence a variety of biochemical processes, including those involving proteins and enzymes .
Pharmacokinetics
Iodinated compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Iodinated compounds can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2,3-Diiodonaphthalene plays a significant role in biochemical reactions, particularly in the study of halogenated aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to engage in weak intermolecular interactions, such as I-I interactions, which can influence its biochemical behavior . These interactions can affect the compound’s binding affinity and specificity towards certain enzymes and proteins, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of iodine atoms in this compound can lead to steric repulsions and through-space interactions, which may impact the compound’s ability to interact with cellular components . These interactions can result in changes in cellular signaling and metabolic pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s iodine atoms can engage in intramolecular steric repulsions and through-space interactions, which influence its binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its structural integrity under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, highlighting the importance of temporal analysis in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s iodine atoms can influence its metabolic flux and the levels of metabolites produced during its breakdown . These interactions can affect the overall metabolic balance within cells, highlighting the importance of studying the metabolic pathways associated with this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s iodine atoms can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the precise biochemical roles of this compound and its potential impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diiodonaphthalene can be synthesized through several methods. One common approach involves the iodination of naphthalene. The process typically includes the following steps:
Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 3 positions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or partially reduced intermediates. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Naphthalene and partially reduced intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Diiodonaphthalene
- 2,6-Diiodonaphthalene
- 2,7-Diiodonaphthalene
Comparison
2,3-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its chemical reactivity and physical properties. Compared to other diiodonaphthalenes, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the iodine atoms at the 2 and 3 positions.
Properties
IUPAC Name |
2,3-diiodonaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAIAGCHIYVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the most efficient synthesis routes for 2,3-Diiodonaphthalene?
A1: Two main synthesis routes stand out for their efficiency:
- Sandmeyer Reaction: [] This method utilizes anhydrous acetic acid as a solvent and involves the conversion of 2,3-diaminonaphthalene to this compound. Interestingly, using dilute sulfuric acid instead leads to the formation of 2,3-naphtho-triazole, highlighting the crucial role of solvent choice.
- Iodination of Bis(hexachlorocyclopentadiene) Adduct: [] This two-step method involves iodination of the bis(hexachlorocyclopentadiene) adduct of naphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction coupled with sublimation to yield this compound.
Q2: Can you describe the molecular structure and characteristics of this compound?
A: this compound [] (C10H6I2) features a planar molecular structure. In its crystal form, the molecules arrange themselves in a herringbone motif, stabilized by weak I⋯I intermolecular interactions.
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